2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLAPTTHCQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phthalimide Derivatives
A common route involves the cyclization of substituted phthalimide precursors. For example, 1,8-naphthalic anhydride can react with ethylenediamine under reflux in acetic acid to form the dihydroisoquinolinedione structure, which is subsequently oxidized to the fully aromatic system using potassium permanganate in acidic conditions. This method yields the dione core with >85% purity, though scalability is limited by the oxidative step.
Reaction Conditions:
Direct Functionalization of Isoquinoline Salts
An alternative approach leverages N-isoquinolinium salts as intermediates. Hydride transfer reactions, as described in recent literature, enable the functionalization of isoquinoline derivatives at the 2-position. For instance, treatment of N-isoquinolinium bromide with 2-aminobenzaldehyde in the presence of triethylamine generates the dione via a tandem hydride transfer and cyclization mechanism. This method offers regioselectivity but requires careful control of stoichiometry to avoid over-reduction.
Key Data:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Phthalimide cyclization | 78 | 85 | High reproducibility |
| Hydride transfer | 65 | 92 | Regioselective functionalization |
Preparation of Oxolan-2-ylmethylamine
The oxolan-2-ylmethylamine moiety is synthesized from carbohydrate precursors, leveraging stereoselective reactions to achieve the desired configuration.
From 2-Deoxy-D-ribose
As detailed in a 2024 study, 2-deoxy-D-ribose serves as a starting material for oxolane derivatives. The sequence involves:
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Reduction: Sodium borohydride reduces 2-deoxy-D-ribose to ribitol (yield: 93%).
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Cyclization: Ribitol undergoes acid-catalyzed dehydration in 2 M HCl at 90°C, forming (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (yield: 88%).
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Amination: Tosylation of the primary hydroxyl group with tosyl chloride (1.1 equiv) in pyridine, followed by displacement with aqueous ammonia (25% w/w), yields oxolan-2-ylmethylamine (overall yield: 62%).
Critical Parameters:
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Tosylation selectivity: Excess tosyl chloride leads to ditosylation; stoichiometric control is essential.
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Stereochemistry: The (2R,3S) configuration is retained during amination, confirmed by chiral HPLC.
Coupling Strategies for Acetamide Formation
The final step involves coupling the benzo[de]isoquinoline-1,3-dione core with oxolan-2-ylmethylamine via an acetamide linker. Two predominant methods are employed:
Acylation with Acetyl Chloride
Activation of the dione’s 2-position is achieved by treating the core with thionyl chloride to form the acyl chloride intermediate. Subsequent reaction with oxolan-2-ylmethylamine in dichloromethane (DCM) at 0°C yields the acetamide derivative.
Optimization Insights:
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid generated in situ from the dione. This method is preferred for sensitive substrates, achieving 82% yield with >95% purity.
Reaction Protocol:
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Activation: Benzo[de]isoquinoline-1,3-dione (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 25°C, 1 hour.
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Coupling: Oxolan-2-ylmethylamine (1.2 equiv), DMF, 25°C, 12 hours.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Coupling Method | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| Acyl chloride | 74 | 91 | <5% |
| EDC/HOBt | 82 | 95 | <2% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its isoquinoline core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoquinoline core is a common motif in many pharmacologically active compounds, and modifications to the acetamide side chain can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The isoquinoline core can bind to various enzymes and receptors, modulating their activity. The dioxo groups and the acetamide side chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparative Insights:
Synthetic Flexibility: The target compound’s benzo[de]isoquinoline core is synthetically accessible via POCl₃-mediated cyclization, similar to derivatives in . In contrast, benzothiazole and thiazole analogs () require coupling agents like EDC·HCl and triethylamine .
Physicochemical Properties :
- The oxolane methyl group in the target compound may confer better solubility than chloroethyl (5a) or dichlorophenyl () substituents, which are more lipophilic .
- Fluorinated derivatives () exhibit superior metabolic stability due to C-F bonds, a feature absent in the target compound .
The target compound’s benzo[de]isoquinoline core is associated with intercalation or enzyme inhibition, as seen in kinase inhibitors .
Crystallographic Validation :
- Programs like SHELX () are critical for confirming molecular geometries, especially for twisted conformations (e.g., ’s 61.8° dihedral angle) .
Biological Activity
The compound 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzo[de]isoquinoline core and an oxolan moiety. This compound exhibits potential biological activities that merit extensive investigation.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of multiple functional groups that enhance its chemical reactivity and biological activity. The amide bond present in the structure facilitates hydrogen bonding interactions, which are crucial for its solubility and biological efficacy.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
- Anticancer Activity : Some derivatives of isoquinoline have shown significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Compounds related to this structure have been reported to possess antimicrobial properties, making them candidates for further development in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which play a role in cancer progression and other diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Isoquinoline Derivatives | Similar core structure; variations in side chains | Anticancer and antimicrobial |
| Benzodiazepines | Contains fused benzene and diazepine rings | Anxiolytic and sedative effects |
| Dihydroisoquinolines | Reduced isoquinoline structure | Potential neuroprotective effects |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Properties : A recent study demonstrated that isoquinoline derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use as broad-spectrum antibiotics.
- HDAC Inhibition : Research has shown that compounds with similar structures can effectively inhibit HDAC activity, which is crucial for regulating gene expression related to cancer and neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Targets : The compound's unique structural features allow it to bind effectively to various biological targets, influencing their activity.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
